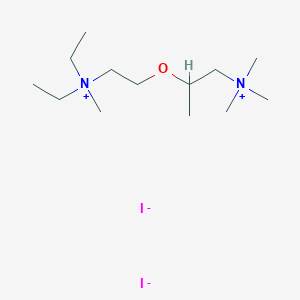
Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide typically involves the quaternization of tertiary amines. The process includes the reaction of a tertiary amine with an alkyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure optimal reaction rates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction mixture is continuously monitored for temperature, pH, and reactant concentrations to maintain optimal conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and thiolate ions are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide has various scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Investigated for its potential use as an antimicrobial agent in wound care and disinfectants.
Industry: Used in the formulation of disinfectants, surfactants, and fabric softeners.
Mecanismo De Acción
The mechanism of action of ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is primarily due to the cationic nature of the quaternary ammonium compound, which interacts with the negatively charged components of the cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium chloride: Commonly used in disinfectants and fabric softeners.
Uniqueness
Ammonium, ((1-methyl-2-(trimethylammonio)ethoxy)ethyl)diethylmethyl-, diiodide is unique due to its specific structure, which imparts distinct physicochemical properties. Its diiodide form enhances its solubility in water and its effectiveness as an antimicrobial agent compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
63977-58-2 |
|---|---|
Fórmula molecular |
C13H32I2N2O |
Peso molecular |
486.22 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-[1-(trimethylazaniumyl)propan-2-yloxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H32N2O.2HI/c1-8-15(7,9-2)10-11-16-13(3)12-14(4,5)6;;/h13H,8-12H2,1-7H3;2*1H/q+2;;/p-2 |
Clave InChI |
KHVJWJXYWVGCMJ-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(CC)CCOC(C)C[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


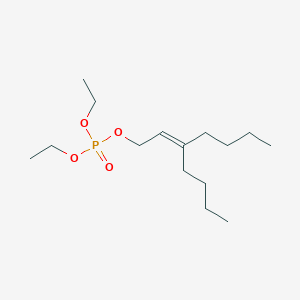

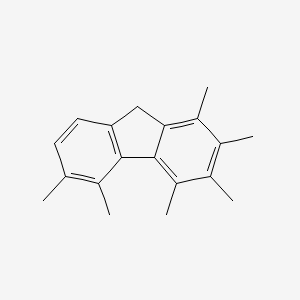
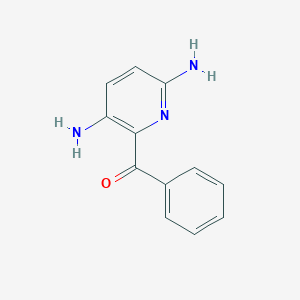
![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)

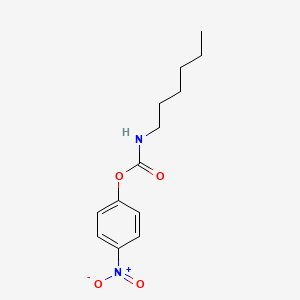

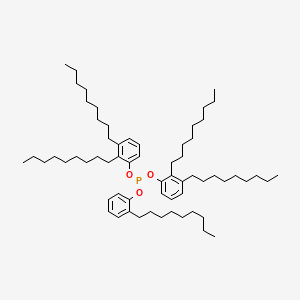
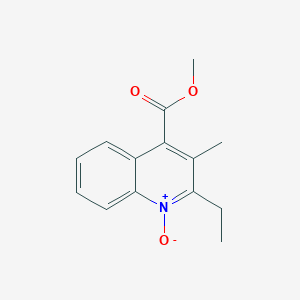

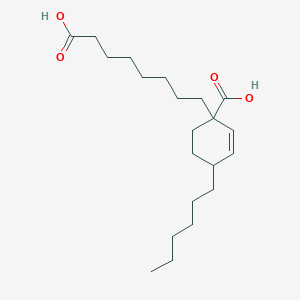
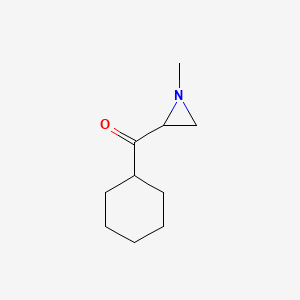
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
